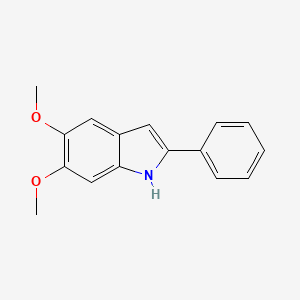

5,6-Dimethoxy-2-phenylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-9-12-8-13(11-6-4-3-5-7-11)17-14(12)10-16(15)19-2/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTHRFKFXIWSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398960 | |

| Record name | 5,6-DIMETHOXY-2-PHENYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62663-26-7 | |

| Record name | 5,6-DIMETHOXY-2-PHENYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethoxy-2-phenylindole: Chemical Properties, Synthesis, and Biological Activity

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dimethoxy-2-phenylindole is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. The specific substitution pattern of this compound, featuring two methoxy groups on the benzene ring of the indole core and a phenyl group at the 2-position, imparts unique chemical and biological properties. This guide provides a comprehensive technical overview of its chemical structure, properties, a detailed synthetic protocol, and an exploration of its potential as a tubulin polymerization inhibitor for applications in oncology research and drug development.

Chemical Properties and Structure

This compound is a crystalline solid at room temperature. Its structure is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring, with methoxy groups at positions 5 and 6, and a phenyl substituent at position 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5,6-dimethoxy-2-phenyl-1H-indole | PubChem[1] |

| CAS Number | 62663-26-7 | PubChem[1] |

| Molecular Formula | C₁₆H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 253.29 g/mol | PubChem[1] |

| Monoisotopic Mass | 253.1103 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| Topological Polar Surface Area | 34.3 Ų | PubChem[1] |

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[2]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the indole and phenyl rings. The two methoxy groups would appear as sharp singlets, likely in the range of 3.8-4.0 ppm. The N-H proton of the indole ring would present as a broad singlet at a downfield chemical shift. The protons on the indole ring and the phenyl group would exhibit characteristic splitting patterns (singlets, doublets, triplets, or multiplets) depending on their substitution and coupling.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 16 carbon atoms. The carbons bearing the methoxy groups would resonate in the aromatic region, with the methoxy carbons themselves appearing around 55-60 ppm. The carbons of the phenyl group and the indole core would have characteristic shifts in the aromatic region (typically 100-150 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[3][4] Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. Strong bands in the 1600-1450 cm⁻¹ region would correspond to aromatic C=C stretching. The C-O stretching of the methoxy groups would likely appear as strong bands in the 1250-1000 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 253, corresponding to the molecular weight of the compound.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a ketone or aldehyde.

Experimental Workflow: Fischer Indole Synthesis

References

- 1. This compound | C16H15NO2 | CID 4066504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxy-2-phenylindole from Acetophenone

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 5,6-dimethoxy-2-phenylindole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis commences from readily available acetophenone and proceeds via the classic Fischer indole synthesis. This document elucidates the strategic considerations behind the synthetic route, provides detailed, step-by-step protocols for the preparation of key intermediates and the final product, and offers insights into the underlying reaction mechanisms. The guide is structured to furnish researchers and drug development professionals with the necessary knowledge to successfully and efficiently synthesize this valuable indole derivative.

Introduction: The Significance of the 2-Phenylindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The 2-phenylindole moiety, in particular, is a structural motif found in a diverse array of biologically active molecules exhibiting properties such as anti-inflammatory, anti-cancer, and neuroprotective effects. The substituent pattern on both the indole and phenyl rings plays a crucial role in modulating the pharmacological activity of these compounds.

This compound is a versatile derivative that serves as a key building block in the synthesis of more complex molecules.[2] The presence of the methoxy groups at the 5 and 6 positions of the indole ring enhances its electron-donating properties and provides handles for further functionalization, making it an attractive target for organic synthesis and drug discovery programs.[2] This compound is explored for its potential as a drug candidate, with possibilities in pain management due to potential anti-inflammatory and analgesic properties.[2] Furthermore, it is utilized in biological research to investigate cellular mechanisms and signaling pathways, including those relevant to cancer research.[2]

This guide will focus on a robust and well-established synthetic route to this compound, beginning with the common starting material, acetophenone. The cornerstone of this synthesis is the Fischer indole synthesis, a powerful acid-catalyzed reaction that forms the indole ring from an arylhydrazine and a ketone or aldehyde.[3][4]

Synthetic Strategy: A Two-Step Approach via Fischer Indolization

The synthesis of this compound from acetophenone is most effectively achieved through a two-step sequence. This strategy is predicated on the reliability and broad applicability of the Fischer indole synthesis.

The overall transformation is depicted below:

Caption: Overall synthetic workflow for this compound.

The initial step involves the synthesis of the requisite arylhydrazine, (3,4-dimethoxyphenyl)hydrazine, from a commercially available precursor. Subsequently, this hydrazine is condensed with acetophenone to form the corresponding hydrazone intermediate. The final and key step is the acid-catalyzed cyclization of this hydrazone to yield the target this compound.

Synthesis of the Key Precursor: (3,4-Dimethoxyphenyl)hydrazine

The successful execution of the Fischer indole synthesis is contingent upon the availability of the appropriately substituted phenylhydrazine. In this case, (3,4-dimethoxyphenyl)hydrazine is the essential precursor. It can be synthesized from 3,4-dimethoxyaniline via a diazotization reaction followed by reduction.

Reaction Scheme:

Caption: Synthesis of (3,4-Dimethoxyphenyl)hydrazine.

Detailed Experimental Protocol: Synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride

This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dimethoxyaniline | 153.18 | 15.3 g | 0.10 |

| Concentrated HCl | 36.46 | 30 mL | ~0.36 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 45.1 g | 0.20 |

| Deionized Water | 18.02 | As needed | - |

| Ethanol | 46.07 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

In a 500 mL beaker, dissolve 15.3 g of 3,4-dimethoxyaniline in 30 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a solution of 7.6 g of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

In a separate 1 L beaker, prepare a solution of 45.1 g of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution to the tin(II) chloride solution. A precipitate should form.

-

Continue stirring the mixture in the ice bath for 1 hour.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.

-

Dry the resulting (3,4-dimethoxyphenyl)hydrazine hydrochloride under vacuum. The expected yield is typically in the range of 70-80%.

The Core Reaction: Fischer Indole Synthesis of this compound

With the key hydrazine precursor in hand, the next stage is the condensation with acetophenone to form the hydrazone, followed by the acid-catalyzed cyclization to the target indole. This can often be performed as a one-pot reaction, or with isolation of the intermediate hydrazone. The following protocol details the direct, one-pot synthesis for efficiency.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:[3][4]

-

Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine with the ketone (acetophenone) to form a phenylhydrazone.[4][5]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[3]

-

[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step.[6]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to form the stable aromatic indole ring.[3]

Caption: Key mechanistic steps of the Fischer indole synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established Fischer indole synthesis procedures, using polyphosphoric acid (PPA) as the acidic catalyst and solvent.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (3,4-Dimethoxyphenyl)hydrazine hydrochloride | 204.66 | 10.2 g | 0.05 |

| Acetophenone | 120.15 | 6.0 g (5.8 mL) | 0.05 |

| Polyphosphoric Acid (PPA) | - | ~50 g | - |

| Ice Water | - | As needed | - |

| Sodium Bicarbonate Solution (sat.) | - | As needed | - |

| Ethanol or Methanol | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.2 g of (3,4-dimethoxyphenyl)hydrazine hydrochloride and 6.0 g of acetophenone.

-

Carefully add approximately 50 g of polyphosphoric acid to the flask. The mixture will become thick.

-

Heat the mixture with stirring in an oil bath at 100-110 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully and slowly pour the viscous reaction mixture into a beaker containing about 500 mL of ice water with vigorous stirring. A precipitate will form.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to afford pure this compound as a crystalline solid.

-

Dry the purified product in a vacuum oven. The expected yield is typically in the range of 60-75%.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Literature values should be consulted for comparison.

-

¹H NMR: Expected signals include those for the aromatic protons of the phenyl and indole rings, the N-H proton of the indole, and the methoxy group protons.

-

¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the molecule.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 253.30 g/mol should be observed.

Conclusion

The synthesis of this compound from acetophenone via the Fischer indole synthesis is a reliable and efficient method for obtaining this valuable heterocyclic compound. This guide has provided a detailed, step-by-step protocol, along with the underlying chemical principles and strategic considerations. By following the procedures outlined herein, researchers and drug development professionals can confidently synthesize this important building block for use in a variety of applications, from the development of novel therapeutics to the creation of advanced materials.

References

The 2-Phenylindole Core: A Privileged Scaffold in Drug Discovery - A Technical Guide

Abstract

The 2-phenylindole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of 2-phenylindole derivatives. We will delve into the causality behind experimental choices in their synthesis, from the classical Fischer indole synthesis to modern palladium-catalyzed cross-coupling reactions. Furthermore, this guide will elucidate the significant biological activities of these compounds, with a focus on their roles as anticancer agents, selective estrogen receptor modulators (SERMs), anti-inflammatory agents, and antibacterial compounds. Each section is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Genesis of a Privileged Scaffold: Discovery and Historical Context

The journey of the 2-phenylindole core is intrinsically linked to the broader history of indole chemistry. While indole was first isolated in 1866, the late 19th and early 20th centuries marked the advent of systematic synthetic approaches to this heterocyclic system. The seminal work of Hermann Emil Fischer in 1883 on the synthesis of indoles from phenylhydrazones and carbonyl compounds, now famously known as the Fischer indole synthesis, laid the foundational groundwork for accessing a vast array of substituted indoles, including 2-phenylindole.[1][2]

The first documented synthesis of 2-phenylindole itself emerged in the early 20th century as a testament to the robustness of the Fischer methodology. For decades, it remained a compound of academic interest within the realm of heterocyclic chemistry. However, the 1970s witnessed a paradigm shift with the discovery of the profound biological activities of its derivatives, particularly in the context of estrogen receptor modulation.[3] This discovery catalyzed a surge in research, propelling the 2-phenylindole scaffold into the forefront of medicinal chemistry. The subsequent decades saw the development of more sophisticated and efficient synthetic methods, notably the advent of palladium-catalyzed cross-coupling reactions in the 1990s, which offered unprecedented control and versatility in the functionalization of the 2-phenylindole core.[4]

Synthetic Strategies: From Classical Reactions to Modern Catalysis

The synthesis of the 2-phenylindole core has evolved significantly over the past century, driven by the need for efficiency, functional group tolerance, and atom economy.

The Fischer Indole Synthesis: A Timeless Classic

The Fischer indole synthesis remains a widely utilized and reliable method for the construction of the 2-phenylindole nucleus. The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of phenylhydrazine and an acetophenone derivative.[1][2]

Mechanism of the Fischer Indole Synthesis:

The mechanism involves a cascade of intricate steps, including tautomerization, a[5][5]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.

Figure 1: Mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole from Acetophenone

Step 1: Preparation of Acetophenone Phenylhydrazone

-

Materials: Acetophenone, Phenylhydrazine, 95% Ethanol.

-

Procedure:

-

A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for one hour.

-

The resulting hot mixture is dissolved in 95% ethanol.

-

Crystallization is induced by agitation, and the mixture is subsequently cooled in an ice bath.

-

The product is collected by filtration and washed with cold ethanol.

-

A second crop of crystals can be obtained by concentrating the filtrate.

-

The combined solids are dried under reduced pressure.

-

Step 2: Fischer Indole Synthesis of 2-Phenylindole

-

Materials: Acetophenone phenylhydrazone, Powdered anhydrous zinc chloride, Glacial acetic acid, Concentrated hydrochloric acid, 95% Ethanol.

-

Procedure:

-

An intimate mixture of freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride is prepared in a tall beaker.

-

The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously.

-

After the mass becomes liquid and white fumes evolve (3-4 minutes), the beaker is removed from the bath and stirring is continued for 5 minutes.

-

To prevent solidification into a hard mass, sand can be stirred into the reaction mixture.

-

The zinc salts are dissolved by digesting the mixture with dilute hydrochloric acid.

-

The crude 2-phenylindole is collected by filtration, washed with water, and then recrystallized from hot 95% ethanol.

-

This classical method, while effective, can require harsh conditions and may not be suitable for substrates with sensitive functional groups.

Modern Palladium-Catalyzed Methodologies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of 2-phenylindole derivatives, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.

Sonogashira Coupling followed by Cyclization:

A prominent modern approach involves the Sonogashira coupling of a terminal alkyne (e.g., phenylacetylene) with an ortho-haloaniline, followed by an intramolecular cyclization to form the indole ring.[4]

Figure 2: Palladium-catalyzed synthesis of 2-phenylindole via Sonogashira coupling and cyclization.

Experimental Protocol: One-Pot Synthesis of 2-Phenylindole via Palladium-Catalyzed Heteroannulation [4]

-

Materials: 2-Iodoaniline, Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine, DMF.

-

Procedure:

-

To a sealed tube are added 2-iodoaniline, phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, and triethylamine in DMF.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford 2-phenylindole.

-

This one-pot procedure offers a more streamlined and efficient route to 2-phenylindole and its derivatives compared to the classical Fischer synthesis.

Biological Activities of 2-Phenylindole Derivatives: A Multifaceted Pharmacophore

The 2-phenylindole scaffold has been extensively explored for its diverse pharmacological activities, leading to the development of numerous potent and selective therapeutic agents.

Anticancer Activity

2-Phenylindole derivatives have demonstrated significant anticancer activity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of tubulin polymerization, induction of apoptosis, and modulation of estrogen receptor signaling.[6][7][8]

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A significant number of 2-phenylindole derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These compounds bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and leading to mitotic arrest.[9] This disruption of the cell cycle ultimately triggers apoptosis, or programmed cell death.

Figure 3: Mechanism of anticancer activity via tubulin polymerization inhibition.

Quantitative Data: Anticancer Activity of 2-Phenylindole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of selected 2-phenylindole derivatives against various human cancer cell lines.

| Compound | MCF-7 (Breast) | PC3 (Prostate) | HepG2 (Liver) | HCT116 (Colon) | Reference |

| Derivative 1 | 1.31 ± 0.8 | > 100 | > 100 | > 100 | [10] |

| Derivative 2 | 1.86 | - | - | - | [11] |

| Derivative 3 | 2.71 | - | - | - | [11] |

| Doxorubicin | 1.25 ± 0.6 | 7.8 ± 3.3 | 2.3 ± 1.1 | 3.1 ± 0.9 | [10] |

Selective Estrogen Receptor Modulators (SERMs)

Certain 2-phenylindole derivatives exhibit high binding affinity for the estrogen receptor (ER) and act as selective estrogen receptor modulators (SERMs).[3][12] These compounds can display either estrogenic or antiestrogenic effects depending on the target tissue, making them valuable for the treatment of hormone-dependent breast cancer and osteoporosis.

Mechanism of Action: Estrogen Receptor Modulation

2-Phenylindole-based SERMs competitively bind to the estrogen receptor, leading to a conformational change that can either mimic or block the effects of endogenous estrogens. In breast tissue, these compounds typically act as antagonists, inhibiting the growth of ER-positive cancer cells.

Figure 4: Mechanism of action of 2-phenylindole-based SERMs.

Structure-Activity Relationship (SAR) for ER Binding:

-

Hydroxyl Groups: The presence of hydroxyl groups on both the phenyl ring and the indole nucleus is crucial for high binding affinity.[3]

-

N-Alkylation: An alkyl group on the indole nitrogen is a prerequisite for binding.[3]

-

Substituents at C3: Short alkyl chains at the 3-position of the indole ring are favorable for high affinity.[3]

Anti-inflammatory Activity

Several 2-phenylindole derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

Mechanism of Action: COX Inhibition

Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds can inhibit the activity of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many derivatives show selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.

Quantitative Data: COX Inhibition by 2-Phenylindole Derivatives

The following table presents the in vitro COX inhibitory activity (IC₅₀ values in µM) and selectivity index (SI) for a series of 2-(4-(methylsulfonyl)phenyl)indole derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative 4a | >100 | 0.18 | >555 | [13] |

| Derivative 4b | 11.84 | 0.11 | 107.63 | [13] |

| Derivative 4c | >100 | 0.20 | >500 | [13] |

| Indomethacin | 0.039 | 0.49 | 0.079 | [13] |

Antibacterial Activity

The 2-phenylindole scaffold has also served as a template for the development of novel antibacterial agents with activity against a range of pathogenic bacteria, including multidrug-resistant strains.[14][15]

Structure-Activity Relationship (SAR) for Antibacterial Activity:

-

Halogenation: The introduction of halogen atoms on the indole or phenyl ring can enhance antibacterial activity.[14]

-

Aliphatic Chains: The presence of short-chain aliphatic hydrocarbons can also improve antibacterial potency.[14]

Quantitative Data: Antibacterial Activity of 2-Phenylindole Derivatives

The following table shows the minimum inhibitory concentration (MIC in µg/mL) of representative 2-phenylindole derivatives against various bacterial strains.

| Compound | E. coli | S. aureus | P. aeruginosa | Reference |

| Derivative 5a | 1.0 | 1.0 | 1.0 | [16] |

| Derivative 5b | 2.0 | 2.0 | 1.0 | [16] |

| SMJ-2 | >128 | 0.25-2 | >128 | [15] |

| SMJ-4 | >128 | 0.25-16 | >128 | [15] |

Conclusion and Future Perspectives

The 2-phenylindole core has unequivocally established itself as a privileged scaffold in drug discovery. Its rich history, evolving synthetic accessibility, and diverse pharmacological profile continue to inspire the design and development of novel therapeutic agents. The journey from a classical synthetic curiosity to a cornerstone of modern medicinal chemistry underscores the enduring power of this remarkable heterocyclic system. Future research will undoubtedly focus on the development of even more selective and potent 2-phenylindole derivatives, leveraging advanced synthetic methodologies and a deeper understanding of their interactions with biological targets. The application of computational tools and artificial intelligence in drug design is also poised to accelerate the discovery of new 2-phenylindole-based therapies for a wide range of human diseases.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Phenylindoles. Effect of N-benzylation on estrogen receptor affinity, estrogenic properties, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5,6-Dimethoxy-2-phenylindole: Elucidating Structure Through NMR, IR, and MS Analysis

An In-depth Technical Guide

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. Among its vast array of derivatives, 5,6-Dimethoxy-2-phenylindole stands out as a significant synthetic intermediate and a molecule of interest for drug development professionals. Its unique substitution pattern—a phenyl group at the C2 position and two methoxy groups on the benzene ring—imparts specific electronic and steric properties that are crucial for its biological activity and chemical reactivity.

Accurate and unambiguous structural characterization is the bedrock of chemical research and development. This guide provides an in-depth analysis of the key spectroscopic data for this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides an unequivocal confirmation of the molecular structure. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but the underlying scientific rationale for spectral interpretation, grounded in established principles and authoritative references.

The Molecular Blueprint: Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the atoms of this compound are numbered as shown below. This convention will be used consistently throughout the NMR and MS analyses.

Caption: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is indispensable for mapping the proton framework of a molecule. The chemical shift of each proton provides insight into its local electronic environment, while spin-spin coupling reveals connectivity to neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Record the spectrum at room temperature using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.[1]

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform to obtain the frequency-domain spectrum.

Data Summary: ¹H NMR of this compound

The following table summarizes the predicted ¹H NMR spectral data. Chemical shifts are influenced by substituents and solvent; thus, these values represent a typical spectrum.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |

| H1 (N-H) | ~8.0 - 8.5 | br s | 1H | - |

| H7 | ~7.05 | s | 1H | - |

| H4 | ~6.95 | s | 1H | - |

| H3 | ~6.70 | s | 1H | - |

| H2', H6' | ~7.60 | d | 2H | ~7-8 |

| H3', H4', H5' | ~7.25 - 7.45 | m | 3H | - |

| 5-OCH₃ | ~3.90 | s | 3H | - |

| 6-OCH₃ | ~3.92 | s | 3H | - |

Expert Interpretation of the ¹H NMR Spectrum

-

Indole N-H Proton (H1): The indole N-H proton typically appears as a broad singlet in the downfield region (~8.0-8.5 ppm) due to moderate-speed chemical exchange and nitrogen's quadrupole moment. Its exact position is highly dependent on solvent and concentration.

-

Indole Ring Protons (H3, H4, H7):

-

The H3 proton of a 2-substituted indole is a singlet and appears relatively upfield (~6.70 ppm).

-

The H4 and H7 protons on the benzene portion of the indole ring appear as singlets. The electron-donating methoxy groups at C5 and C6 shield these adjacent protons, shifting them upfield compared to unsubstituted indole. The absence of ortho or meta coupling partners simplifies their signals to sharp singlets.

-

-

Phenyl Group Protons (H2'-H6'): The protons of the C2-phenyl group exhibit a characteristic pattern. The ortho protons (H2', H6') are deshielded by the indole ring and appear as a doublet around 7.60 ppm. The meta (H3', H5') and para (H4') protons are less affected and appear as a complex multiplet further upfield.

-

Methoxy Protons (5-OCH₃, 6-OCH₃): The two methoxy groups give rise to two distinct, sharp singlets around 3.90-3.92 ppm, each integrating to three protons. Their distinct chemical shifts confirm the presence of two electronically non-equivalent methoxy substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer, tuning to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Parameters: A standard proton-decoupled pulse sequence is used to ensure each unique carbon appears as a singlet. A sufficient relaxation delay is employed for accurate integration of quaternary carbons.

-

Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[1]

Data Summary: ¹³C NMR of this compound

| Carbon Assignment | Predicted δ (ppm) |

| C2 | ~138.5 |

| C3 | ~100.0 |

| C3a | ~129.0 |

| C4 | ~95.0 |

| C5 | ~148.0 |

| C6 | ~145.0 |

| C7 | ~103.0 |

| C7a | ~131.5 |

| C1' | ~132.0 |

| C2', C6' | ~129.0 |

| C3', C5' | ~128.5 |

| C4' | ~127.5 |

| 5-OCH₃ | ~56.0 |

| 6-OCH₃ | ~56.2 |

Expert Interpretation of the ¹³C NMR Spectrum

-

Indole Core Carbons:

-

C2 is significantly downfield due to its attachment to the electronegative nitrogen and the phenyl ring.

-

C3 is found in the upfield region (~100.0 ppm), characteristic for this position in 2-substituted indoles.

-

C5 and C6 are the most downfield carbons of the indole's benzene ring, a direct consequence of being attached to the electron-withdrawing oxygen atoms of the methoxy groups.

-

C4 and C7 are notably shielded (upfield shift) due to the strong electron-donating effect of the adjacent methoxy groups.[2]

-

-

Phenyl & Methoxy Carbons: The chemical shifts for the phenyl group carbons are typical for a monosubstituted benzene ring. The two methoxy carbons appear as sharp signals around 56 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid powder.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.

-

Data Acquisition: A background spectrum of air (or the clean ATR crystal) is recorded first. Then, the sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

Data Summary: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Methoxy C-H (sp³) |

| ~1610, ~1580, ~1480 | C=C Stretch | Aromatic Rings |

| ~1260, ~1030 | C-O Stretch (asymmetric/symmetric) | Aryl-Alkyl Ether (Methoxy) |

Expert Interpretation of the IR Spectrum

-

N-H Stretch: A prominent, relatively sharp peak around 3400 cm⁻¹ is the hallmark of the indole N-H stretching vibration.[3]

-

C-H Stretches: Absorptions above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds. The bands observed below 3000 cm⁻¹ are characteristic of the sp³-hybridized C-H bonds in the methyl groups of the methoxy substituents.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1610-1480 cm⁻¹ region are characteristic of the C=C bond stretching within the indole and phenyl aromatic rings.

-

C-O Stretches: Strong absorption bands around 1260 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch) are definitive evidence for the aryl-alkyl ether linkages of the two methoxy groups.[4]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: A dilute solution of the sample is injected into the mass spectrometer, often via a direct insertion probe or coupled with a Gas Chromatography (GC) system.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a positive radical ion (M⁺•).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Expert Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺•): The molecular formula of this compound is C₁₆H₁₅NO₂. Its monoisotopic mass is 253.11 g/mol .[5] The mass spectrum will show a prominent molecular ion peak at m/z = 253 . The presence of an odd number of nitrogen atoms dictates that the molecular weight is an odd number, consistent with the Nitrogen Rule.

-

Fragmentation Pathway: The molecular ion is a high-energy species that undergoes fragmentation to form more stable daughter ions. The key fragmentation steps provide a fingerprint of the molecular structure.

-

Loss of a Methyl Radical: A very common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups, leading to a stable oxonium ion. This would produce a significant peak at m/z = 238 .

-

Subsequent Loss of Carbon Monoxide: The [M-15]⁺ ion can then lose a molecule of carbon monoxide (CO, 28 Da) to give a fragment at m/z = 210 .

-

Fragmentation of the 2-Phenylindole Core: The fragmentation pattern of the 2-phenylindole core itself is also expected, similar to that observed for 2-phenylindole.[6][7]

-

References

- 1. rsc.org [rsc.org]

- 2. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 3. 2-Phenylindole(948-65-2) IR Spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C16H15NO2 | CID 4066504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Indole, 2-phenyl- [webbook.nist.gov]

- 7. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]

5,6-Dimethoxy-2-phenylindole solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of 5,6-Dimethoxy-2-phenylindole

Abstract

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility profile and chemical stability under various stress conditions. Intended for researchers, scientists, and professionals in drug development, this document details field-proven methodologies for assessing solubility and conducting forced degradation studies. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a practical resource for harnessing the full potential of this versatile indole derivative in pharmaceutical and materials science applications.

Introduction: The Scientific Imperative of Characterization

This compound is a heterocyclic compound featuring a core indole scaffold substituted with two methoxy groups and a phenyl ring.[1][2] This unique structure makes it a valuable building block in medicinal chemistry for developing novel therapeutic agents, with potential applications in anti-inflammatory and anti-cancer research.[2][3] Furthermore, its electronic properties have garnered interest in materials science for applications such as organic light-emitting diodes (OLEDs).[2][3]

The successful application of any compound in these fields is fundamentally dependent on a thorough understanding of its physicochemical properties. Solubility dictates bioavailability, formulation strategies, and reaction conditions, while stability determines shelf-life, storage requirements, and potential degradation pathways that could impact efficacy and safety.[4][5] This guide provides the foundational knowledge and detailed protocols necessary to accurately characterize the solubility and stability of this compound, ensuring reliable and reproducible scientific outcomes.

Core Physicochemical Properties

A molecule's behavior in solution and its intrinsic stability are governed by its physical and chemical properties. The presence of the planar indole ring system, the electron-donating methoxy groups, and the hydrophobic phenyl group in this compound creates a molecule with distinct characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₂ | [1][6] |

| Molecular Weight | 253.3 g/mol | [1][2][6] |

| CAS Number | 62663-26-7 | [1][2][6] |

| Appearance | Crystalline solid (typical for indole derivatives) | [7] |

| LogP (calculated) | 3.85 | [6] |

| Polar Surface Area (PSA) | 34.25 Ų | [6] |

The high LogP value indicates a predominantly lipophilic (fat-soluble) nature, suggesting poor aqueous solubility but good solubility in organic solvents. The polar surface area, arising from the nitrogen and oxygen atoms, provides some capacity for polar interactions.

Solubility Profiling: A Systematic Approach

Solubility is a critical parameter that influences every stage of development, from initial biological screening to final product formulation. The "like dissolves like" principle is a useful starting point; the aromatic, largely non-polar structure of this compound predicts its solubility profile.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility. It is a self-validating system because it measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, ensuring a true representation of solubility.

Rationale: This method is chosen for its simplicity and accuracy. By ensuring an excess of solid material and allowing sufficient time to reach equilibrium, it provides a thermodynamically accurate solubility value, which is essential for developing formulations and predicting absorption.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C) for 24-48 hours. The extended time ensures that the system reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Alternatively, centrifuge the samples (e.g., at 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any remaining micro-particulates. This step is critical to prevent artificially high concentration readings.

-

Dilution: Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 5, against a standard curve of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or µg/mL.

Solubility Determination Workflow

Caption: Workflow for Experimental Solubility Determination.

Expected Solubility Profile

Based on its lipophilic nature (LogP ~3.85) and data from structurally related indole compounds, the following solubility profile can be anticipated.[6] For instance, the related 5,6-dihydroxyindole is soluble in organic solvents like ethanol and DMSO but only sparingly soluble in aqueous buffers.[7]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Poorly Soluble / Insoluble | The large, non-polar structure dominates, leading to unfavorable interactions with water. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Freely Soluble | These solvents can engage in dipole-dipole interactions and effectively solvate the molecule. |

| Polar Protic | Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the hydrophobic parts of the molecule, while the hydroxyl group offers some polar interaction. |

| Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble to Freely Soluble | Favorable van der Waals interactions between the non-polar solvents and the aromatic rings of the compound. |

Stability and Forced Degradation Studies

Stability testing is a non-negotiable component of chemical and pharmaceutical development, mandated by regulatory bodies like the ICH.[4][5] Forced degradation (or stress testing) studies are performed to deliberately degrade the compound under conditions more severe than those used for accelerated stability testing.[4][8][9]

The core objectives of these studies are:

-

To establish the intrinsic stability of the molecule.[9][10]

-

To develop and validate a stability-indicating analytical method that can resolve the parent compound from all its degradants.[9][10]

General Protocol for Forced Degradation

Rationale: A target degradation of 5-20% is generally considered optimal.[10] Over-stressing can lead to secondary degradants not representative of actual storage conditions, while under-stressing may not generate sufficient levels of degradants for detection and characterization.[9]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Sampling: At predetermined time points, withdraw a sample, neutralize it if necessary (e.g., acid-stressed sample neutralized with base), and dilute it to a standard concentration for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Section 5).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Calculate the percentage of degradation.

Specific Stress Conditions

| Stress Condition | Protocol | Scientific Rationale |

| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60-80°C. | The indole ring can be susceptible to degradation in strong acid. Methoxy groups can also be hydrolyzed under harsh acidic conditions.[12] |

| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at 60-80°C. | Indole derivatives can undergo hydrolysis in alkaline conditions.[12] The N-H proton of the indole is acidic and can be deprotonated, potentially leading to oxidative degradation.[13] |

| Oxidation | Mix stock solution with 3-6% H₂O₂. Keep at room temperature. | The electron-rich indole nucleus is a primary target for oxidation, which can lead to the formation of various oxindole derivatives. |

| Thermal Degradation | Store the solid compound and a solution of the compound at elevated temperatures (e.g., 80°C). | Assesses the intrinsic thermal stability of the molecule in both solid and solution states. |

| Photostability | Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[5] | Indole-containing compounds are often photosensitive due to their ability to absorb UV radiation, which can lead to photodegradation.[14][15] |

Forced Degradation Workflow Diagram

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Methodology

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradants, impurities, or excipients.[9] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for this purpose.[16][17]

Recommended HPLC-UV Method Protocol

Rationale: A reversed-phase C18 column is selected due to the non-polar nature of this compound.[16][18] The phenyl group on the analyte can also engage in pi-pi interactions with phenyl-hexyl columns, offering an alternative selectivity.[19] A gradient elution is employed to ensure that both the parent compound and any potential degradants (which may have different polarities) are well-resolved within a reasonable run time. Acetonitrile and water with a mild acid (formic or phosphoric acid) is a standard mobile phase system that provides good peak shape for nitrogen-containing compounds by suppressing the ionization of residual silanols on the column.[16][20][21]

| Parameter | Recommended Condition |

| HPLC System | Standard HPLC/UPLC with UV/DAD Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | Set to λmax of this compound (determine by UV scan, likely ~280-310 nm based on indole chromophore). |

Method Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose. The most critical validation step is specificity, which is demonstrated by showing that the peaks for known degradation products (from forced degradation studies) are well-resolved from the parent peak.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential sites for degradation. The indole ring is electron-rich and susceptible to oxidation, while the methoxy groups could be liable to hydrolysis under harsh conditions.

-

Oxidation: The C2-C3 double bond of the indole is a common site for oxidation, potentially forming oxindole or other ring-opened species.

-

Acid-Catalyzed Dimerization/Polymerization: In strongly acidic conditions, indole derivatives can undergo polymerization.

-

Hydrolysis: Under severe acidic conditions, the methoxy groups could be hydrolyzed to hydroxyl groups, forming 5,6-dihydroxy-2-phenylindole.

-

Photodegradation: UV light can induce radical reactions, leading to complex degradation mixtures.[14][15]

Proposed Degradation Pathways Diagram

References

- 1. This compound | C16H15NO2 | CID 4066504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. scispace.com [scispace.com]

- 6. This compound | CAS#:62663-26-7 | Chemsrc [chemsrc.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5,6-DIHYDROXYINDOLE | 3131-52-0 [chemicalbook.com]

- 14. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. uvadoc.uva.es [uvadoc.uva.es]

- 18. benchchem.com [benchchem.com]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. benchchem.com [benchchem.com]

- 21. Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Quantum Chemical Calculations for 2-Phenylindole Derivatives: A Methodological Framework for Drug Discovery and Materials Science

An In-Depth Technical Guide:

Abstract: The 2-phenylindole scaffold is a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological and photophysical properties.[1] Understanding the electronic structure, reactivity, and excited-state behavior of its derivatives is paramount for rational drug design and the development of novel functional materials. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to elucidate the properties of 2-phenylindole derivatives. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. This document details the theoretical underpinnings of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), presents a step-by-step protocol for geometry optimization and property calculation, and offers insights into the interpretation of key electronic descriptors such as Frontier Molecular Orbitals (FMOs) and Natural Bond Orbital (NBO) analysis.

Introduction: The Convergence of Synthesis and Simulation

The indole nucleus is a cornerstone in the architecture of pharmacologically active compounds.[2][3][4] When functionalized with a phenyl group at the 2-position, the resulting 2-phenylindole core exhibits a remarkable diversity of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6][7][8] This has established it as a critical scaffold for drug development.[9] The efficacy and properties of these derivatives are intrinsically linked to their three-dimensional structure and electronic landscape. Substituents on either the indole or phenyl ring can drastically alter electron density distribution, molecular geometry, and intermolecular interaction potential, thereby modulating biological activity or tuning photophysical characteristics.

While experimental synthesis and screening are indispensable, computational chemistry offers a powerful, predictive lens to rationalize structure-activity relationships (SAR) and guide molecular design, thus reducing costs and accelerating discovery.[10] Quantum chemical methods, particularly Density Functional Theory (DFT), allow us to model these molecules with high accuracy, providing fundamental insights into their stability, reactivity, and electronic behavior.[11]

This guide presents a validated workflow for performing and interpreting quantum chemical calculations on 2-phenylindole derivatives. The objective is to equip researchers with the practical knowledge to select appropriate computational methods, execute calculations correctly, and translate the numerical output into chemically meaningful insights.

Theoretical Foundations: The Computational Chemist's Toolkit

A successful computational study relies on selecting the appropriate theoretical model. For molecules like 2-phenylindoles, a combination of DFT for ground-state properties and TD-DFT for excited-state properties provides a balance of accuracy and computational efficiency.[11]

Density Functional Theory (DFT)

DFT is the workhorse for computational studies on medium-to-large organic molecules. It calculates the total electronic energy of a system based on its electron density, rather than a complex many-electron wavefunction. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often a good starting point. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for organic molecules.[12][13]

-

Basis Sets: Pople-style basis sets are common. The 6-311G(d,p) or 6-311++G(d,p) basis sets provide a good balance between accuracy and computational cost for geometry optimizations and property calculations of indole derivatives.[10][13][14] The "++" indicates the addition of diffuse functions on all atoms, which are important for describing non-covalent interactions and anions, while "(d,p)" adds polarization functions to heavy atoms and hydrogens, respectively, allowing for more flexibility in describing bond shapes.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the interaction of molecules with light (e.g., UV-Vis absorption), we must consider their electronic excited states. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption peaks in a spectrum.[15][16][17][18] This is crucial for understanding the photophysical properties of 2-phenylindole derivatives, which are relevant for applications like fluorescent probes or photosensitizers.[19]

Implicit Solvation Models

Reactions and biological processes rarely occur in a vacuum. The surrounding solvent can significantly influence a molecule's geometry and electronic properties. Explicitly modeling every solvent molecule is computationally prohibitive. Therefore, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are employed.[20][21] These models treat the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects on the solute molecule, providing more realistic results for properties calculated in solution.[17]

The Core Computational Workflow: From Structure to Properties

A rigorous and reproducible computational study follows a logical sequence of steps. Each step builds upon the last and includes a validation check to ensure the integrity of the results.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the essential steps for obtaining a reliable ground-state structure, which is the foundation for all subsequent property calculations.

-

Input Structure Generation:

-

Draw the 2D structure of the desired 2-phenylindole derivative in a molecular editor (e.g., GaussView, Avogadro).

-

Convert the 2D sketch to a preliminary 3D structure using the editor's built-in tools. This initial geometry does not need to be perfect.

-

-

Geometry Optimization:

-

Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).[22]

-

Keyword Selection: Specify the job type as Opt (Optimization) and Freq (Frequency) simultaneously. This is efficient and ensures the frequencies are calculated for the final optimized geometry.

-

Method Selection: Choose the DFT functional and basis set. A robust choice is B3LYP/6-311G(d,p).

-

Solvent Effects: If calculations in solution are desired, include the appropriate keyword, e.g., SCRF=(PCM, Solvent=Water).

-

Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to find the point of minimum energy on the potential energy surface.

-

-

Validation via Frequency Analysis:

-

The Causality: The optimization algorithm locates a stationary point where the forces on all atoms are zero. However, this could be an energy minimum (the desired structure) or a saddle point (a transition state). A frequency calculation is essential to distinguish between these.

-

Interpretation: After the job completes, inspect the output file for the calculated vibrational frequencies.

-

Zero Imaginary Frequencies: If all calculated frequencies are positive (real), the optimized structure corresponds to a true energy minimum.[23]

-

One or More Imaginary Frequencies: If one or more negative (imaginary) frequencies are present, the structure is not a minimum.[24] The imaginary frequency corresponds to the vibrational mode that leads "downhill" on the energy surface. To resolve this, manually displace the atoms along this mode in the direction of the vibration and resubmit the optimization.

-

-

Analysis of Calculated Properties: Translating Data into Insight

Once a validated structure is obtained, a wealth of information can be extracted to describe the molecule's electronic character and potential behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. They are key to understanding a molecule's electronic properties and reactivity.[25]

-

HOMO: Represents the ability to donate an electron. Molecules with a high-energy HOMO are better electron donors.

-

LUMO: Represents the ability to accept an electron. Molecules with a low-energy LUMO are better electron acceptors.

-

HOMO-LUMO Energy Gap (Eg): This is the energy difference between the HOMO and LUMO. It is a critical parameter that relates to the molecule's chemical stability and the energy of its lowest-energy electronic excitation.[26][27] A smaller gap generally implies higher chemical reactivity and a red-shift (lower energy) in the absorption spectrum.[25]

Data Presentation: Frontier Orbitals of a Hypothetical 2-Phenylindole Derivative

| Property | Energy (eV) | Description |

| EHOMO | -5.85 | Electron-donating capability |

| ELUMO | -1.95 | Electron-accepting capability |

| Energy Gap (Eg) | 3.90 | Indicator of chemical stability and excitation energy |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[28][29] It transforms the complex calculated wave function into localized bonds, lone pairs, and anti-bonding orbitals, closely resembling the Lewis structure concept.[28] Key outputs include:

-

Natural Atomic Charges: These provide a more robust measure of the electron distribution than other methods like Mulliken population analysis.[30] They can be used to identify electrophilic and nucleophilic sites.

-

Second-Order Perturbation Analysis: This part of the NBO output details the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.[28] Large stabilization energies (E(2)) indicate significant electron delocalization, such as hyperconjugation or resonance, which contribute to the molecule's overall stability.

Data Presentation: NBO Analysis for a Hypothetical Derivative

| Atom (Label) | Natural Charge (e) | Key Donor-Acceptor Interaction (Donor NBO -> Acceptor NBO) | E(2) (kcal/mol) |

| N1 (Indole) | -0.552 | LP(1) N1 -> π(C8-C9) | 35.8 |

| C2 (Indole) | +0.210 | π(C7-C8) -> π(C2-C3) | 18.5 |

| O1 (Subst.) | -0.680 | LP(2) O1 -> σ*(C10-H11) | 5.2 |

*LP = Lone Pair

Analysis of Electronic Spectra (TD-DFT)

The output of a TD-DFT calculation provides the necessary data to simulate a UV-Vis spectrum.

-

Vertical Excitation Energies (eV): These are the energies required to promote an electron from the ground state to an excited state without allowing the geometry to relax. They correspond to the position of the absorption maxima (λmax).

-

Oscillator Strength (f): This is a dimensionless quantity that represents the probability of a given electronic transition. A value of f > 0.01 typically indicates an observable peak in the experimental spectrum. Transitions with f ≈ 0 are considered "dark" or forbidden.

-

Orbital Contributions: The output will also detail which molecular orbitals are involved in the transition (e.g., HOMO -> LUMO). This is crucial for characterizing the nature of the excitation, such as a π→π* or n→π* transition.

Data Presentation: TD-DFT Results for a Hypothetical Derivative (in Methanol)

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 3.54 | 350 | 0.4521 | HOMO -> LUMO (95%) |

| S2 | 3.98 | 312 | 0.0015 | HOMO-1 -> LUMO (88%) |

| S3 | 4.21 | 294 | 0.2110 | HOMO -> LUMO+1 (75%) |

Conclusion and Outlook

This guide has outlined a robust, self-validating workflow for applying quantum chemical calculations to the study of 2-phenylindole derivatives. By combining DFT and TD-DFT with appropriate functionals, basis sets, and solvation models, researchers can gain profound insights into the structural, electronic, and photophysical properties of these vital molecules. The systematic approach of geometry optimization, frequency validation, and detailed property analysis (FMO, NBO, TD-DFT) provides a powerful predictive tool to rationalize experimental findings and guide the design of new derivatives with enhanced therapeutic or material properties. As computational resources continue to grow, these methods will become even more integral to the molecular sciences, accelerating the pace of innovation in drug discovery and beyond.

References

- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. jetir.org [jetir.org]

- 4. askpharmacy.net [askpharmacy.net]

- 5. Structurally diverse design and synthesis of novel 2-phenylindole amide derivatives with anti-canine breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijrar.org [ijrar.org]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. DFT/TD-DFT study of solvent effect as well the substituents influence on the different features of TPP derivatives for PDT application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comprehensive DFT and TD-DFT Studies on the Photophysical Properties of 5,6-Dichloro-1,3-Bis(2-Pyridylimino)-4,7-Dihydroxyisoindole: A New Class of ESIPT Fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Solvent effects on excitation energies obtained using the state-specific TD-DFT method with a polarizable continuum model based on constrained equilibrium thermodynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. DFT Study of Solvent Effects in Acid-Catalyzed Diels-Alder Cycloadditions of 2,5-Dimethylfuran and Maleic Anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reddit.com [reddit.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. learn.schrodinger.com [learn.schrodinger.com]

- 27. Understanding the Electronic Properties of Acceptor–Acceptor′–Acceptor Triads - PMC [pmc.ncbi.nlm.nih.gov]

- 28. NBO [cup.uni-muenchen.de]

- 29. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 30. dergipark.org.tr [dergipark.org.tr]

Natural sources and analogues of 5,6-Dimethoxy-2-phenylindole

An In-depth Technical Guide to 5,6-Dimethoxy-2-phenylindole: Natural Analogues, Synthesis, and Biological Significance

Authored by: A Senior Application Scientist

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Within this class, 2-phenylindoles represent a significant chemotype, valued for their diverse biological activities. The substitution pattern on both the indole and phenyl rings dramatically influences their pharmacological profile. This guide focuses on this compound, a specific derivative whose importance is best understood through the lens of its natural analogues and synthetic derivatives.

While direct natural sources of this compound have not been identified, its core structure is closely related to vital biogenic molecules, namely the precursors of eumelanin, the dark pigment in humans. This document provides a comprehensive overview for researchers and drug development professionals, exploring the biosynthetic context of related natural compounds, established synthetic routes to the title compound and its analogues, and their significant biological activities.

Part 1: The Natural Context - Eumelanin Biosynthesis and Dihydroxyindoles

The closest naturally occurring and extensively studied analogues to this compound are 5,6-dihydroxyindoles. These molecules are not mere chemical curiosities; they are the fundamental building blocks of eumelanin, the primary determinant of brown and black pigmentation in human skin, hair, and eyes. The biosynthesis of eumelanin is a complex enzymatic cascade that begins with the amino acid L-phenylalanine.[1][2]

Key intermediates in this pathway include 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][2] The oxidative polymerization of these precursors leads to the formation of the complex, heterogeneous eumelanin biopolymer.[2][3] The presence of the 5,6-dihydroxy motif is critical for this process and underscores the biological relevance of this specific substitution pattern on the indole ring. Due to their low molecular weight, these endogenous precursors have advantages over the final biopolymer as potential therapeutic agents, exhibiting better tissue penetration.[1][2]

Below is a simplified diagram illustrating the final stages of eumelanin biosynthesis, highlighting the formation of these key indole precursors.

References

The Fischer Indole Synthesis: A Technical Guide to 2-Substituted Indoles for Research and Drug Development

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Among its derivatives, 2-substituted indoles are of particular interest as key intermediates and bioactive molecules.[2][3] The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a primary method for constructing the indole nucleus.[4] This in-depth guide provides a comprehensive technical overview of the Fischer indole synthesis with a specific focus on the preparation of 2-substituted indoles. It is intended for researchers, scientists, and drug development professionals, offering insights into the reaction's mechanistic underpinnings, practical experimental protocols, and strategies for overcoming common challenges.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely utilized chemical reaction that forms the indole heterocyclic ring system from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[5] Its enduring popularity stems from its broad substrate scope and the ready availability of starting materials. The reaction proceeds by heating a phenylhydrazone with an acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃).[5][6] This guide will dissect the critical parameters of this reaction, empowering chemists to rationally design and execute syntheses of 2-substituted indoles with high efficiency and predictability.

The Core Mechanism: A Step-by-Step Deconstruction

The Fischer indole synthesis is a mechanistically rich process involving a cascade of key transformations. A thorough understanding of this pathway is paramount for troubleshooting and optimizing reaction conditions.

The currently accepted mechanism, first proposed by Robinson, involves three main stages:

-

Hydrazone Formation and Tautomerization: The reaction initiates with the condensation of a phenylhydrazine with a ketone (in this case, one that will lead to a 2-substituted indole) to form a phenylhydrazone. This is followed by tautomerization to the corresponding enamine or 'ene-hydrazine' intermediate.[5][7]

-

[8][8]-Sigmatropic Rearrangement: Following protonation of the enamine, the crucial C-C bond is formed via a[8][8]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to the Cope rearrangement.[1][6] This step transiently disrupts the aromaticity of the benzene ring to form a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine then undergoes cyclization to form a cyclic aminal. Subsequent elimination of ammonia under the acidic conditions, followed by rearomatization, yields the final indole product.[5] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the indole ring.[5]

Figure 1: The mechanistic pathway of the Fischer indole synthesis.